molecular formula C11H22N2O4S B2658405 Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate CAS No. 2580236-43-5

Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate

Cat. No.: B2658405
CAS No.: 2580236-43-5
M. Wt: 278.37
InChI Key: WDRWBABOBXRJIQ-KYZUINATSA-N
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Description

Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethylsulfamoyl group, and a cyclobutyl ring.

Preparation Methods

The synthesis of Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate involves several steps. The synthetic route typically starts with the preparation of the cyclobutyl ring, followed by the introduction of the ethylsulfamoyl group and the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a bioactive compound with applications in drug discovery and development. Additionally, it is used in various industrial processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate can be compared with other similar compounds, such as tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate and tert-butyl N-[3-(propylsulfamoyl)cyclobutyl]carbamate. These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the sulfamoyl group.

Properties

IUPAC Name

tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-5-12-18(15,16)9-6-8(7-9)13-10(14)17-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRWBABOBXRJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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